
N-(1-乙基丙基)-3,4-二甲基苯胺
概述
描述
N-(1-ethylpropyl)-3,4-dimethylaniline is a chemical compound with the molecular formula C13H21N . It is also known by other names such as 3,4-dimethyl-N-pentan-3-ylaniline .
Synthesis Analysis
The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline involves nitration chemistry for producing the herbicide pendimethalin . The starting material for the synthesis is 3,4-dimethylnitrobenzene . Several factors such as the hydrogenation catalyst, promotion acid catalyst, and reaction temperature are considered and tested during the synthesis . The Pt-Pd/C bimetal hydrogenation catalyst has been found to be more efficient in this reaction than the Pt/C catalyst .Molecular Structure Analysis
The molecular structure of N-(1-ethylpropyl)-3,4-dimethylaniline consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The InChIKey of the compound is ZOTRFGNOTDLOAU-UHFFFAOYSA-N .Chemical Reactions Analysis
In the production of the herbicide pendimethalin, N-(1-ethylpropyl)-3,4-dimethylaniline undergoes a dinitration reaction . During the biodegradation of pendimethalin, four metabolites are formed, including N-(1-ethylpropyl)-3,4-dicarboxy 2,6-dinitrobenzenamine-N-oxide, and N-(1-ethylpropyl)-3,4-dimethoxy-2,6-dinitrobenzenamine . The reactions involved are monohydrolysis of 2-methyl groups followed by dihydrolysis .Physical And Chemical Properties Analysis
N-(1-ethylpropyl)-3,4-dimethylaniline has a molecular weight of 191.31 g/mol . It has a computed XLogP3 value of 5, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .科学研究应用
Agriculture: Herbicide Formulation
“N-(1-ethylpropyl)-3,4-dimethylaniline” is used in the formulation of pendimethalin, a herbicide used in cotton (Gossypium hirsutum L.) production . The herbicide application strategies have changed with the introduction of glyphosate-resistant cotton, leading to increased profitability of no-tillage and strip-tillage techniques .
Chemical Synthesis: Nitration
The compound is involved in nitration reactions, which are fast and highly exothermic . Nitration of aromatics is one of the oldest and industrially most important reactions . The advent of miniaturized devices has paved the way for new opportunities to reconsider the conventional approach for exothermic and selectivity sensitive nitration reactions .
Material Science: Dye and Pigment Manufacturing
“N-(1-ethylpropyl)-3,4-dimethylaniline” is used in the synthesis of aniline derivatives, which find applications in dyes and pigments . These aniline derivatives are produced by nitration followed by reduction .
Life Science: Pharmaceutical Applications
Aniline derivatives, synthesized using “N-(1-ethylpropyl)-3,4-dimethylaniline”, are used in the pharmaceutical industry . They are used in the production of various drugs and medicines .
Analytical Chemistry: Chromatography
“N-(1-ethylpropyl)-3,4-dimethylaniline” is used in chromatography, a laboratory technique for the separation of mixtures . It is used in various areas of research including life science, material science, and chemical synthesis .
Industrial Applications: Production of Resins, Textiles, and Elastomers
Aniline derivatives, synthesized using “N-(1-ethylpropyl)-3,4-dimethylaniline”, are used in the production of resins, textiles, and elastomers . These materials find wide applications in various industries .
属性
IUPAC Name |
3,4-dimethyl-N-pentan-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028040 | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(1-ethylpropyl)-3,4-dimethylaniline | |
CAS RN |
56038-89-2 | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method described in the research for N-(1-ethylpropyl)-3,4-dimethylaniline?
A1: The research describes a novel one-step synthesis for N-(1-ethylpropyl)-3,4-dimethylaniline using 3,4-dimethylnitrobenzene as the starting material []. This method utilizes a Pt-Pd/C bimetallic catalyst and benzenesulfonic acid as a promoting acid catalyst under specific reaction conditions (temperature: 100°C, hydrogen pressure: 1.2 MPa) []. The significance lies in its improved yield (98.6%) compared to conventional methods, representing a 10% increase []. This efficiency makes it a potentially more cost-effective and sustainable approach for producing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
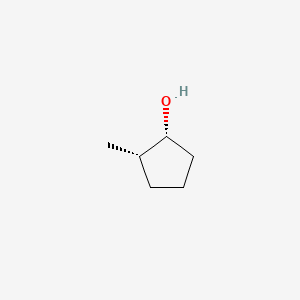
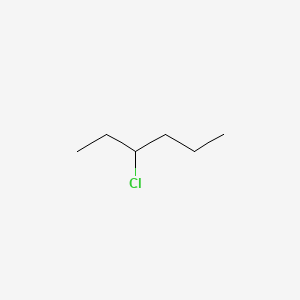
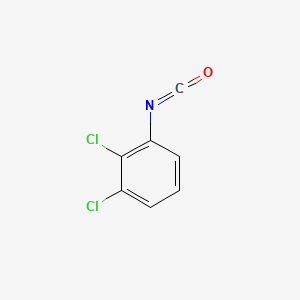
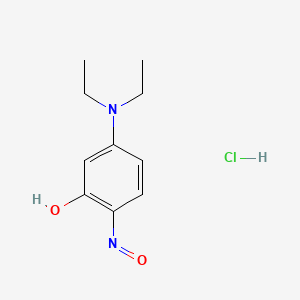

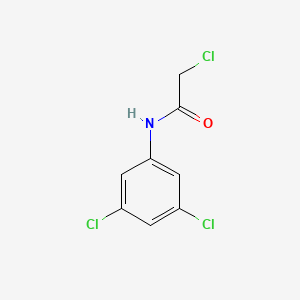

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
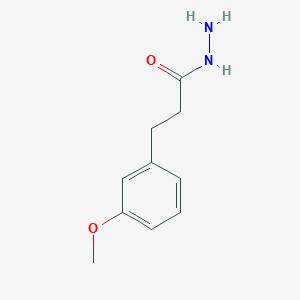
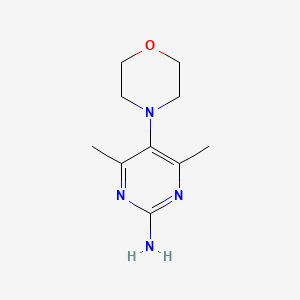
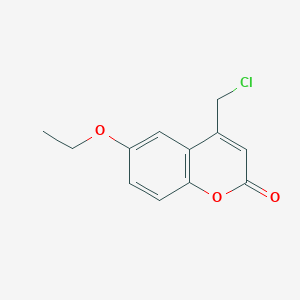
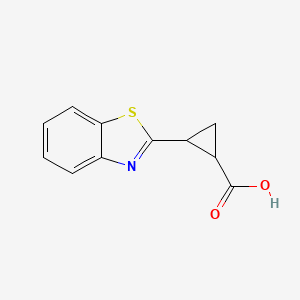
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)